molecular formula C15H17N3O3S B14598095 Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- CAS No. 61154-77-6

Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-

Cat. No.: B14598095
CAS No.: 61154-77-6
M. Wt: 319.4 g/mol
InChI Key: FEGILUNKXUIIIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- typically involves the condensation of 2-aminobenzenesulfonamide with benzylamine under controlled conditions. The reaction is often carried out in a solvent such as dichloromethane (DCM) with a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Br₂ in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with protein residues, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amide and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

61154-77-6

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2-aminophenyl)-benzylsulfamoyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c16-13-8-4-5-9-14(13)18(22(20,21)11-15(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H2,17,19)

InChI Key

FEGILUNKXUIIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2N)S(=O)(=O)CC(=O)N

Origin of Product

United States

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